molecular formula C12H15N3O B6329041 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile CAS No. 1249741-18-1

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

Cat. No.: B6329041
CAS No.: 1249741-18-1
M. Wt: 217.27 g/mol
InChI Key: PDLNHLRKZYVYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is a chemical compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or ethoxy derivatives.

Scientific Research Applications

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring is known to enhance binding affinity and selectivity towards certain biological targets . The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)nicotinonitrile
  • 6-Pyrrolidin-1-yl-nicotinonitrile
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinonitrile

Uniqueness

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is unique due to the presence of both the ethoxy group and the pyrrolidine ring, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNHLRKZYVYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.